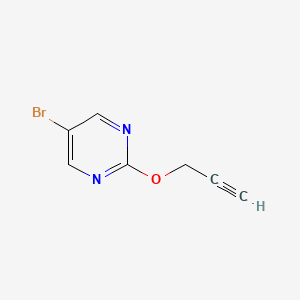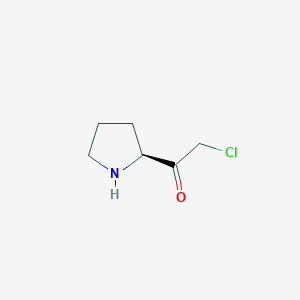
Proline chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proline chloromethyl ketone is a synthetic organic compound that has garnered significant attention in various fields of scientific research. It is a derivative of proline, an amino acid, and features a chloromethyl ketone functional group. This compound is known for its ability to inhibit proteases, making it valuable in biochemical and medicinal studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proline chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of proline with chloromethyl ketone reagents under controlled conditions. For instance, the use of trichloromethanesulfonyl chloride enables efficient α-chlorination of aldehydes, which can then be converted to chloromethyl ketones . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by proline amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Proline chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Proline chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition, particularly proteases.
Industry: It is utilized in the production of pharmaceuticals and biochemical research tools.
Wirkmechanismus
Proline chloromethyl ketone exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is particularly effective against serine proteases, such as elastase .
Vergleich Mit ähnlichen Verbindungen
Peptide Chloromethyl Ketones: These compounds are used as inhibitors of various proteases and share a similar mechanism of action.
Uniqueness: Proline chloromethyl ketone is unique due to its specific inhibition of proteases and its versatility in various chemical reactions. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
38491-75-7 |
|---|---|
Molekularformel |
C6H10ClNO |
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
YGAFBOIEHARROZ-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)CCl |
Kanonische SMILES |
C1CC(NC1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
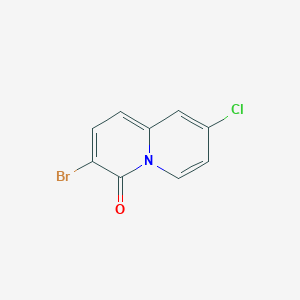
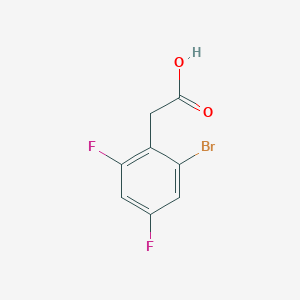
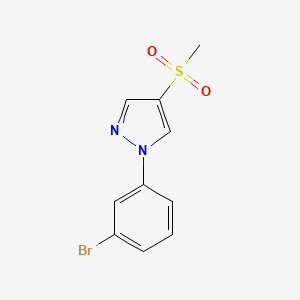
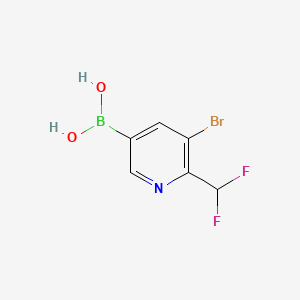
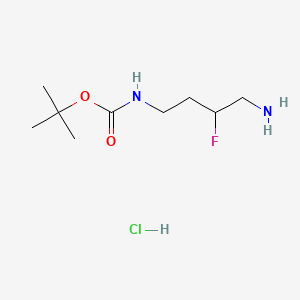
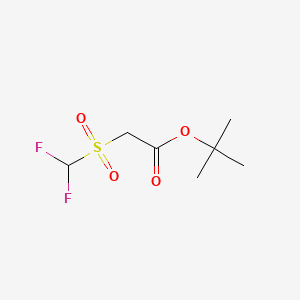
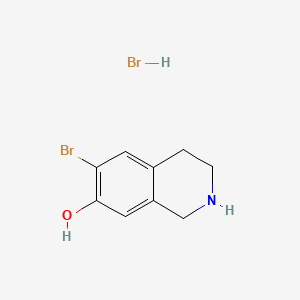
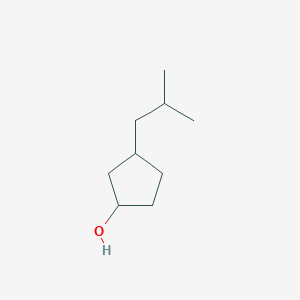
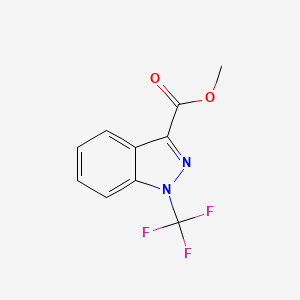
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
